1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethan-1-one
Description
1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethan-1-one is a heterocyclic compound featuring a 2,3-dihydroindole (indoline) core linked via an ethanone bridge to a sulfanyl-substituted imidazole ring bearing a 3-methoxyphenyl group. This structure combines pharmacologically relevant motifs: the indoline scaffold is associated with bioactivity in CNS disorders, while the imidazole-sulfanyl moiety is common in enzyme inhibitors. The 3-methoxy group may enhance solubility compared to non-polar substituents .
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-25-17-7-4-6-16(13-17)22-12-10-21-20(22)26-14-19(24)23-11-9-15-5-2-3-8-18(15)23/h2-8,10,12-13H,9,11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHTZOQURXOWFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
a) BA90884
- Structure : 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}ethan-1-one .
- Key Differences: Imidazole substituents: 3-Nitrophenyl and 4-trifluoromethoxyphenyl vs. 3-methoxyphenyl in the target. Impact: Nitro and trifluoromethoxy groups increase molecular weight (540.51 g/mol vs.
b) 1-(2,3-dihydroindol-1-yl)-2-(1-ethylindol-3-yl)sulfonylethanone
- Structure : Sulfonyl-linked indole instead of imidazole .
- Key Differences: Heterocycle: Indole vs. imidazole. Linker: Sulfonyl vs. sulfanyl. The indole substitution may favor π-π stacking in biological targets.
c) 3-{1-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}aniline
Physicochemical Properties
- 3-Methoxy vs. Nitro Groups : Methoxy improves solubility via hydrogen bonding; nitro groups reduce solubility but enhance electrophilicity .
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